Enhanced Antimicrobial Efficacy of Furylacrylic Acid Compared to Common Food Preservatives
Furylacrylic acid demonstrates significantly superior antimicrobial activity against E. coli compared to the widely used food preservatives benzoic acid and sorbic acid. Quantitative structure-activity relationship (QSAR) modeling, validated by experimental measurement, established the minimum inhibitory concentration (MIC) for furylacrylic acid against E. coli at 2.90 μmol/mL [1]. This is markedly lower than the experimentally determined MICs for benzoic acid (5.33 μmol/mL) and sorbic acid (4.46 μmol/mL) under the same conditions [1]. A separate study confirmed this superior efficacy, reporting that at a concentration of 0.3 g/L and pH 5.25, α-furylacrylic acid exhibited a notably stronger inhibitory effect on E. coli than both benzoic acid and sorbic acid [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli |
|---|---|
| Target Compound Data | 2.90 μmol/mL (Experimental); 0.3 g/L effective concentration |
| Comparator Or Baseline | Benzoic acid: 5.33 μmol/mL; Sorbic acid: 4.46 μmol/mL |
| Quantified Difference | Furylacrylic acid MIC is 45% lower than benzoic acid and 35% lower than sorbic acid. |
| Conditions | E. coli culture; pH 5.25; QSAR modeling and experimental validation [1][2]. |
Why This Matters
This directly translates to a more potent antimicrobial effect, allowing for lower usage rates and potentially broader application in food and pharmaceutical preservation where efficacy and safety are paramount.
- [1] Yu, H., & Ning, Z. X. (2005). α-呋喃丙烯酸的合成及其抗菌活性研究 [Synthesis and antimicrobial activity of α-furylacrylic acid]. 食品工业科技 [Science and Technology of Food Industry], 26(11), 167-169. View Source
- [2] Yu, H., Bai, W. D., Zeng, X. F., & Ning, Z. X. (2012). 新型抗菌剂——α-呋喃丙烯酸的合成及其抗菌活性 [Synthesis and antimicrobial activity of a new antimicrobial agent, α-furylacrylic acid]. 现代食品科技 [Modern Food Science and Technology], 28(8), 1013-1016. View Source
